molecular formula C5H11Cl2O3P B13700488 2-Isopropoxyethyl Phosphorodichloridate

2-Isopropoxyethyl Phosphorodichloridate

Cat. No.: B13700488
M. Wt: 221.02 g/mol
InChI Key: BPJCTFHWEQDLFG-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Reagents in Contemporary Synthetic Methodologies

Organophosphorus compounds are integral to modern organic synthesis, serving diverse roles as reagents, ligands, catalysts, and building blocks. nih.govgeorganics.sk Their applications span from classic name reactions to sophisticated catalytic cycles. Phosphorus can exist in various oxidation states, with phosphorus(V) and phosphorus(III) derivatives being the most common in synthesis. wikipedia.org

Key applications of organophosphorus reagents include:

Wittig Reaction: Phosphorus ylides, derived from phosphonium salts, are fundamental reagents for the synthesis of alkenes from carbonyl compounds. georganics.skbdu.ac.in

Homogeneous Catalysis: Phosphines (R₃P) are widely used as ligands for transition metal catalysts, influencing the catalysts' stability, activity, and selectivity in reactions like cross-coupling and hydrogenation. wikipedia.orgbdu.ac.in

Horner-Wadsworth-Emmons Reaction: Phosphonate (B1237965) carbanions, which are more reactive than their ylide counterparts, are used to synthesize alkenes, often with high stereoselectivity. georganics.sk

Mitsunobu and Staudinger Reactions: Phosphines act as key reducing agents in these reactions, facilitating the conversion of alcohols to esters and azides to amines, respectively. wikipedia.org

Flame Retardants and Plasticizers: Phosphate (B84403) esters, often synthesized from phosphorodichloridate precursors, are of great technological importance in the materials industry. bdu.ac.in

The versatility of these reagents stems from the tunability of their steric and electronic properties by altering the organic substituents attached to the phosphorus atom. This allows for fine control over reactivity and selectivity in synthetic transformations.

Strategic Importance of Phosphorodichloridates as Electrophilic Precursors

Phosphorodichloridates, such as ethyl phosphorodichloridate, are highly reactive electrophiles due to the presence of two labile P-Cl bonds. georganics.sk The phosphorus atom, being bonded to three electronegative atoms (two chlorines and one oxygen), is highly electron-deficient and thus susceptible to nucleophilic attack. This property makes them ideal precursors for the synthesis of a variety of organophosphorus compounds.

The primary synthetic strategy involving phosphorodichloridates is the nucleophilic substitution of the chloride atoms. This can be achieved with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. The reaction can be controlled to achieve either mono- or di-substitution, leading to the formation of phosphorochloridates or fully substituted phosphate esters and amides, respectively. For instance, the reaction of a phosphorodichloridate with one equivalent of an alcohol yields a phosphorochloridate ester, which can then be reacted with a different nucleophile to create an unsymmetrical phosphate derivative. This stepwise approach is crucial for the synthesis of complex molecules, including nucleotide and phosphonate prodrugs. georganics.sk

The reaction of phosphoryl trichloride with an alcohol is a common method for preparing phosphorodichloridates. georganics.sk For example, treating phosphoryl chloride with one equivalent of ethanol (B145695) in the presence of a base like triethylamine (B128534) yields ethyl phosphorodichloridate. georganics.sk

Positioning of 2-Isopropoxyethyl Phosphorodichloridate within the Phosphorodichloridate Class

This compound belongs to the family of alkyl phosphorodichloridates. Its structure features a 2-isopropoxyethyl group attached to the phosphoryl center, distinguishing it from simpler analogues like ethyl phosphorodichloridate or isopropyl phosphorodichloridate. nih.govepa.gov The presence of the ether linkage within the alkyl chain introduces different physical and chemical properties compared to simple alkyl phosphorodichloridates. This ether moiety can influence the compound's solubility, polarity, and potentially its reactivity and interaction with biological systems.

While specific research findings on this compound are not extensively detailed in readily available literature, its chemical behavior can be inferred from well-studied related compounds. Like other phosphorodichloridates, it is expected to be a reactive electrophile, serving as a precursor for more complex phosphate esters. The 2-isopropoxyethyl group provides a handle for further functionalization or for tailoring the properties of the final product. Its reactivity would be primarily dictated by the P(O)Cl₂ moiety, undergoing nucleophilic substitution reactions with alcohols, amines, and other nucleophiles to form a variety of phosphorylated derivatives.

Table 1: Chemical Properties of this compound and Related Compounds

This table provides a comparison of the predicted or known properties of this compound with its simpler analogues.

PropertyThis compound (Predicted)Ethyl Phosphorodichloridate nih.govsigmaaldrich.comIsopropyl Phosphorodichloridate epa.gov
Molecular Formula C₅H₁₁Cl₂O₃PC₂H₅Cl₂O₂PC₃H₇Cl₂O₂P
Molecular Weight 221.02 g/mol 162.94 g/mol 176.96 g/mol
CAS Number Not available1498-51-756376-11-5
Boiling Point Higher than analogues due to increased mass and polarity60-65 °C / 10 mmHgNot available
Density Expected to be > 1 g/mL1.373 g/mL at 25 °CNot available
Key Structural Feature Ether linkage in the alkyl chainEthyl ester groupIsopropyl ester group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11Cl2O3P

Molecular Weight

221.02 g/mol

IUPAC Name

2-(2-dichlorophosphoryloxyethoxy)propane

InChI

InChI=1S/C5H11Cl2O3P/c1-5(2)9-3-4-10-11(6,7)8/h5H,3-4H2,1-2H3

InChI Key

BPJCTFHWEQDLFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOP(=O)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Isopropoxyethyl Phosphorodichloridate

Established Synthetic Routes to Alkyl Phosphorodichloridates

The formation of alkyl phosphorodichloridates is a well-documented transformation in organophosphorus chemistry. The principal methods involve the direct phosphorylation of an alcohol or the chlorination of a suitable phosphate (B84403) precursor.

The most direct and widely employed method for synthesizing alkyl phosphorodichloridates is the reaction of an alcohol with phosphoryl chloride (POCl₃). nih.govgeorganics.sk In the case of 2-isopropoxyethyl phosphorodichloridate, the precursor alcohol, 2-isopropoxyethanol (B94787), is treated with phosphoryl chloride. This reaction is analogous to the preparation of ethyl phosphorodichloridate from ethanol (B145695) and POCl₃. georganics.sk

The reaction typically proceeds in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.govgeorganics.sk The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of phosphoryl chloride, followed by the elimination of HCl.

General Reaction Scheme: (CH₃)₂CHOCH₂CH₂OH + POCl₃ → (CH₃)₂CHOCH₂CH₂OP(O)Cl₂ + HCl

This approach is highly effective for producing the desired dichloridate from a primary alcohol like 2-isopropoxyethanol. nih.gov

An alternative, albeit less direct, synthetic strategy involves the chlorination of a pre-formed isopropoxyethyl phosphate ester. Should a compound such as diethyl 2-isopropoxyethyl phosphate be available, it could be converted to the target phosphorodichloridate using a suitable chlorinating agent.

Common reagents for this type of transformation include phosphorus pentachloride (PCl₅) and oxalyl chloride. rsc.org Studies on the chlorination of other quinquevalent phosphorus esters have shown that the reaction mechanism often involves an initial attack by the phosphoryl oxygen atom on the chlorinating agent. rsc.org This pathway provides a viable, though more circuitous, route to the target compound compared to direct phosphorylation.

Precursor Synthesis: 2-Isopropoxyethanol Preparation

The availability of high-purity 2-isopropoxyethanol is critical for the successful synthesis of the final product. This precursor, also known as ethylene (B1197577) glycol isopropyl ether, is typically synthesized via etherification reactions involving ethylene glycol or its derivatives. microkat.grguidechem.com

The industrial production of glycol ethers like 2-isopropoxyethanol commonly involves the reaction of an alcohol with an epoxide. guidechem.com In this case, isopropyl alcohol is reacted with ethylene oxide. This reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Mechanism: Isopropyl alcohol is first deprotonated by a base to form the isopropoxide anion, a potent nucleophile. This anion then attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the 2-isopropoxyethanol product after protonation.

Acid-Catalyzed Mechanism: The oxygen atom of ethylene oxide is protonated by an acid, activating the ring towards nucleophilic attack. Isopropyl alcohol then attacks a ring carbon, followed by deprotonation to yield the final product.

This method is efficient for large-scale production of monoalkyl ethers of ethylene glycol. guidechem.com

Regioselective synthesis ensures that a reaction occurs at a specific position in a molecule with multiple reactive sites. While the reaction of isopropyl alcohol with the symmetrical ethylene oxide molecule does not present regiochemical challenges, alternative syntheses from asymmetrical precursors require such control. rsc.orgrsc.org

A classic example of a regioselective etherification is the Williamson ether synthesis. This approach could be adapted for 2-isopropoxyethanol preparation as follows:

Generation of sodium isopropoxide from isopropyl alcohol and a strong base like sodium hydride.

Reaction of the sodium isopropoxide with 2-chloroethanol.

In this reaction, the isopropoxide nucleophile selectively attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the desired ether linkage. This method provides excellent control over the final product structure.

Synthesis Routes for 2-Isopropoxyethanol

MethodReactantsTypical ConditionsKey Feature
Epoxide Ring-OpeningIsopropyl Alcohol, Ethylene OxideAcid or Base CatalystIndustrially preferred method for glycol ethers. guidechem.com
Williamson Ether SynthesisSodium Isopropoxide, 2-ChloroethanolAprotic SolventOffers high regioselectivity and control.

Optimization of Reaction Conditions and Yields for this compound Synthesis

To maximize the yield and purity of this compound from the phosphorylation of 2-isopropoxyethanol, several reaction parameters must be carefully controlled and optimized. The primary goals are to drive the reaction to completion while minimizing the formation of side products, such as bis(2-isopropoxyethyl) phosphorochloridate and tris(2-isopropoxyethyl) phosphate.

Key optimization parameters include:

Stoichiometry: Using an excess of phosphoryl chloride is common practice. This ensures that the alcohol is fully consumed and reduces the likelihood of forming di- and tri-substituted phosphate byproducts, where more than one alcohol molecule reacts with a single POCl₃ molecule.

Temperature Control: The phosphorylation reaction is often exothermic. Maintaining a low temperature (e.g., 0 °C to -78 °C) during the addition of reagents helps to control the reaction rate, prevent side reactions, and improve selectivity. rsc.org

Role of Base: The choice and amount of base are crucial. A non-nucleophilic tertiary amine like triethylamine is typically used in stoichiometric amounts (or slight excess) relative to the alcohol to effectively scavenge the HCl produced. georganics.skrsc.org This prevents potential acid-catalyzed side reactions.

Solvent: The reaction is typically conducted in an inert, anhydrous aprotic solvent, such as dichloromethane, diethyl ether, or toluene. The solvent must be able to dissolve the reactants and remain unreactive under the reaction conditions. rsc.org

Order of Addition: Adding the alcohol (often in a solution with the base) dropwise to the cold solution of phosphoryl chloride can help maintain a constant excess of the phosphorylating agent, further favoring the formation of the desired monosubstituted product. rsc.org

Optimization Parameters for Phosphorylation

ParameterCondition/VariableEffect on Reaction
StoichiometryExcess POCl₃Minimizes di- and tri-substituted byproducts; increases yield of dichloridate.
TemperatureLow (0 °C or below)Controls exothermic reaction; improves selectivity and minimizes side product formation. rsc.org
BaseTriethylamine, PyridineNeutralizes HCl byproduct, preventing acid-catalyzed degradation and driving the reaction forward. georganics.sk
SolventAnhydrous, Aprotic (e.g., DCM, Ether)Provides a stable medium for the reaction without interfering with reactants.
Addition RateSlow, dropwise addition of alcohol/baseMaintains temperature control and ensures a constant excess of POCl₃.

Isolation and Purification Techniques in the Synthesis of this compound

The isolation and purification of this compound from a crude reaction mixture would likely involve techniques aimed at removing unreacted starting materials, catalysts, and byproducts. The choice of method would depend on the physical properties of the target compound and the impurities present.

General Purification Strategies for Phosphorodichloridates:

Given the reactive nature of the P-Cl bonds, which are susceptible to hydrolysis, all purification steps would need to be conducted under anhydrous conditions.

Vacuum Distillation: This is a primary and highly effective method for purifying liquid phosphorodichloridates. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at higher temperatures. The process would involve carefully heating the crude product under a controlled vacuum and collecting the fraction that distills over at the expected boiling point of this compound. The efficiency of the distillation can be enhanced by using a fractionating column to achieve better separation from impurities with close boiling points.

Chromatography: While less common for the bulk purification of reactive intermediates like phosphorodichloridates due to the potential for decomposition on stationary phases, chromatographic techniques could theoretically be employed for small-scale purification or for analytical purposes.

Adsorption Chromatography: Using an inert stationary phase like silica (B1680970) gel or alumina (B75360) that has been rigorously dried could separate the product from less polar or more polar impurities. A non-polar eluent system would likely be required.

Size-Exclusion Chromatography: This technique could separate the target compound based on its molecular size from larger or smaller impurities.

Hypothetical Purification Protocol:

A plausible, though not experimentally verified, sequence for the isolation and purification of this compound could be:

Initial Work-up: After the synthesis reaction is complete, any solid byproducts (e.g., salts) would be removed by filtration under an inert atmosphere (e.g., nitrogen or argon).

Solvent Removal: The solvent used for the reaction would be removed under reduced pressure using a rotary evaporator.

Vacuum Distillation: The resulting crude oil would then be subjected to fractional vacuum distillation.

The following table outlines the hypothetical parameters for the vacuum distillation of this compound, based on the properties of similar compounds.

ParameterHypothetical Value/ConditionRationale
Pressure 1-10 mmHgTo lower the boiling point and prevent thermal degradation.
Boiling Point Estimated range: 80-120 °CBased on structurally similar phosphorodichloridates. The exact temperature would depend on the applied pressure.
Apparatus Fractional distillation setup with a short path Vigreux columnTo achieve good separation of components with close boiling points.
Atmosphere Dry Nitrogen or ArgonTo prevent hydrolysis of the product by atmospheric moisture.

It is imperative to reiterate that the information presented above is based on general chemical principles and not on specific experimental data for this compound.

Reaction Chemistry and Mechanisms of 2 Isopropoxyethyl Phosphorodichloridate

Nucleophilic Substitution Reactions at the Phosphorus Center

The core reactivity of 2-Isopropoxyethyl phosphorodichloridate involves the sequential displacement of its two chlorine atoms by a variety of nucleophiles. These reactions are fundamental in organophosphorus chemistry for creating new phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-sulfur bonds.

The mechanism of these substitutions can vary. sapub.org Depending on the nucleophile, solvent, and reaction conditions, the reaction can proceed through a concerted, SN2-type mechanism involving a single pentacoordinate transition state. sapub.orgsapub.org Alternatively, a stepwise addition-elimination pathway may occur, which involves the formation of a trigonal bipyramidal pentacoordinate intermediate. sapub.orgsapub.orgmdpi.com In many cases, the first substitution is faster than the second, allowing for the stepwise and controlled synthesis of unsymmetrical phosphate (B84403) derivatives.

In the presence of alcohols or phenols, this compound undergoes esterification to form stable phosphotriesters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. wikipedia.org The stepwise substitution of the two chlorine atoms allows for the synthesis of both symmetrical and unsymmetrical phosphotriesters.

The general reaction proceeds as follows:

Reaction with one equivalent of an alcohol (R'-OH) yields a phosphochloridate ester.

Reaction with a second equivalent of the same or a different alcohol (R''-OH) yields the final phosphotriester.

This methodology is a cornerstone for the synthesis of various phosphate esters, which are integral components of many biologically significant molecules and synthetic materials. whiterose.ac.ukresearchgate.net

Table 1: Examples of Esterification Reactions

Nucleophile (R'-OH / R''-OH) Product Name Product Structure
Ethanol (B145695) (x2) Diethyl 2-isopropoxyethyl phosphate O=P(OCH2CH3)2(OCH2CH2OCH(CH3)2)
Phenol (B47542) (x2) Diphenyl 2-isopropoxyethyl phosphate O=P(OC6H5)2(OCH2CH2OCH(CH3)2)
Ethanol, then Phenol Ethyl phenyl 2-isopropoxyethyl phosphate O=P(OCH2CH3)(OC6H5)(OCH2CH2OCH(CH3)2)
Methanol, then Propanol Methyl propyl 2-isopropoxyethyl phosphate O=P(OCH3)(OCH2CH2CH3)(OCH2CH2OCH(CH3)2)

Primary and secondary amines react readily with this compound to form phosphoramidates and phosphorodiamidates, respectively. wikipedia.org Similar to esterification, these reactions are typically conducted in the presence of a base to scavenge the HCl byproduct. The high reactivity of the P-Cl bond allows for the efficient formation of stable P-N bonds. researchgate.netnih.gov

The reaction with two equivalents of a primary amine (R'-NH2) or a secondary amine (R'2NH) leads to the formation of a phosphorodiamidate. If one equivalent of an amine is used, a phosphoramidic chloride intermediate is formed, which can then be reacted with a different nucleophile (such as an alcohol or another amine) to produce unsymmetrical derivatives. jku.at This stepwise approach provides significant synthetic flexibility. wikipedia.org

Table 2: Examples of Amidation Reactions

Nucleophile Product Class Product Name
2 eq. Diethylamine Phosphorodiamidate N,N,N',N'-Tetraethyl-P-(2-isopropoxyethyl)phosphoric diamide
2 eq. Aniline Phosphorodiamidate N,N'-Diphenyl-P-(2-isopropoxyethyl)phosphoric diamide
1 eq. Methylamine, then 1 eq. Ethanol Phosphoramidate (B1195095) ester Ethyl N-methyl-P-(2-isopropoxyethyl)phosphoramidate
2 eq. Pyrrolidine Phosphorodiamidate 2-Isopropoxyethyl di(pyrrolidin-1-yl)phosphinate

Thiols (mercaptans) can also act as nucleophiles, attacking the phosphorus center of this compound to displace the chloride ions and form phosphorothiolates. These reactions are analogous to those with alcohols and amines and typically require a base to facilitate the reaction and neutralize the HCl byproduct. The resulting P-S bond is a key feature in various biologically active molecules and pesticides. The reaction can be controlled to produce either phosphoromonothiolates or phosphorodithiolates by adjusting the stoichiometry of the thiol.

Table 3: Examples of Thiolation Reactions

Nucleophile (R'-SH) Product Class Product Name
2 eq. Ethanethiol Phosphorodithiolate S,S-Diethyl 2-isopropoxyethyl phosphorodithioate
2 eq. Thiophenol Phosphorodithiolate S,S-Diphenyl 2-isopropoxyethyl phosphorodithioate
1 eq. Ethanethiol, then 1 eq. Ethanol Phosphorothiolate ester O-Ethyl S-ethyl 2-isopropoxyethyl phosphorothioate
1 eq. Propanethiol, then 1 eq. Diethylamine Phosphoramidothiolate S-Propyl N,N-diethyl-P-(2-isopropoxyethyl)phosphoramidothioate

Role of the Phosphoryl Chloride Moiety in Activating Functional Groups

Beyond acting as a substrate for substitution, the phosphoryl chloride moiety is an effective activating agent for hydroxyl-containing functional groups, such as those in carboxylic acids and alcohols. stackexchange.com This activation transforms the hydroxyl group, which is a poor leaving group, into a phosphate ester, which is an excellent leaving group. This strategy is widely employed in organic synthesis to facilitate reactions such as esterification, amidation, and elimination. wikipedia.org

Carboxylic acids can be activated by reaction with this compound. The reaction proceeds via nucleophilic attack of the carboxylic acid's hydroxyl group on the phosphorus atom, displacing a chloride ion to form a highly reactive mixed phosphoric-carboxylic anhydride (B1165640) intermediate.

This activated intermediate is a potent acylating agent. The phosphate portion is an excellent leaving group, making the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. For instance, the addition of an amine to this intermediate leads to the efficient formation of an amide, while the addition of an alcohol yields an ester. nih.gov This process avoids the need for harsh conditions often required for direct condensation reactions. nih.gov

The hydroxyl group of an alcohol is a notoriously poor leaving group (OH⁻). This compound can convert an alcohol into a dichlorophosphate (B8581778) ester intermediate. stackexchange.com This transformation makes the hydroxyl oxygen part of a dichlorophosphate group, which is a much better leaving group.

This activation enables two primary types of subsequent reactions:

Elimination: In the presence of a non-nucleophilic base, the activated alcohol can undergo an E2 elimination reaction to form an alkene. This is the basis of the De-P-O-C elimination reaction, a method for dehydrating alcohols. stackexchange.com

Substitution: The activated alcohol becomes susceptible to SN2 attack by other nucleophiles, allowing for the displacement of the entire phosphate group.

This method of activation is a powerful tool for facilitating transformations that would otherwise be difficult to achieve with an unactivated alcohol.

In-depth Analysis of this compound Remains Elusive Due to Scarcity of Scientific Data

A comprehensive examination of the chemical compound this compound, including its reaction chemistry, mechanistic pathways, and stereochemical properties, cannot be provided at this time due to a significant lack of available scientific literature and research data. Despite its identification with the CAS number 37595-92-9, extensive searches of chemical databases and scholarly articles have yielded no specific information regarding its synthesis, reactivity, or application in chemical transformations.

The requested detailed analysis, which was to include subsections on substrate activations, stereochemical control, mechanistic investigations such as transition state analysis, the influence of catalysis, and the chemo- and regioselectivity of its reactions, is therefore not possible. The scientific community has yet to publish research that would form the basis for such an article.

General principles of phosphorodichloridates suggest that this compound would likely serve as a reactive intermediate in organic synthesis, capable of phosphorylating various nucleophiles. The two chlorine atoms are good leaving groups, making the phosphorus atom highly electrophilic. Reactions with alcohols, amines, and other nucleophiles would be expected, leading to the formation of new phosphorus-containing compounds. However, without specific studies on this molecule, any discussion of its reactivity would be purely speculative and not based on empirical evidence.

Similarly, any discourse on the stereochemical aspects of its reactions, the nature of its transition states, or its behavior under catalytic conditions would be unfounded. The influence of the 2-isopropoxyethyl group on the reactivity and selectivity of the phosphorodichloridate moiety is a question that remains unanswered by current scientific knowledge.

Until research focusing specifically on this compound is conducted and published, a detailed and scientifically accurate article on its chemical properties and reaction mechanisms as outlined cannot be generated.

Applications of 2 Isopropoxyethyl Phosphorodichloridate As a Synthetic Intermediate

Construction of Phosphate (B84403) Esters and Phosphoramidates

The primary application of phosphorodichloridates lies in the synthesis of phosphate esters and phosphoramidates, crucial moieties in numerous biologically active molecules and functional materials.

Synthesis of Variously Substituted Alkyl and Aryl Phosphates

The reaction conditions for these transformations are typically mild, often carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction temperature can be optimized to achieve high yields and selectivity.

Table 1: Representative Synthesis of Alkyl/Aryl Phosphates from a Generic Phosphorodichloridate

EntryAlcohol/Phenol (B47542) 1Alcohol/Phenol 2Product
1Ethanol (B145695)EthanolTriethyl phosphate
2PhenolPhenolTriphenyl phosphate
3MethanolPhenolMethyl diphenyl phosphate

This table illustrates the general synthetic approach. Specific yields and conditions for reactions involving 2-Isopropoxyethyl Phosphorodichloridate are not available in the reviewed literature.

Formation of Amine-Containing Phosphorus Derivatives

Analogous to the synthesis of phosphate esters, this compound is expected to react readily with primary and secondary amines to furnish phosphoramidates. This class of compounds is of significant interest due to their presence in various pharmaceuticals and agrochemicals. The reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic phosphorus center, displacing the chloride ions.

The stoichiometry of the amine relative to the phosphorodichloridate can be controlled to produce either phosphoramidochloridates (from one equivalent of amine) or phosphorodiamidates (from two equivalents of amine). The reactivity of the amine, steric hindrance, and reaction conditions all play a crucial role in determining the final product distribution.

Table 2: Potential Amine-Containing Derivatives from this compound

AmineProduct Structure (Predicted)
Diethylamine2-Isopropoxyethyl N,N-diethylphosphoramidochloridate
Aniline2-Isopropoxyethyl N-phenylphosphoramidochloridate
Morpholine(2-Isopropoxyethyl)phosphonic morpholin-4-yl-amide chloride

The products listed are hypothetical, based on the known reactivity of phosphorodichloridates. Experimental data for these specific reactions are not currently available.

Elaboration into Complex Molecular Architectures

While direct evidence is lacking for this compound, the broader class of phosphorodichloridates has been employed in the synthesis of more intricate molecular frameworks.

Integration into Heterocyclic Systems

Phosphorus-containing heterocycles are an important class of compounds with diverse applications. Phosphorodichloridates can serve as precursors for the construction of such ring systems. For instance, reaction with bifunctional nucleophiles, such as amino alcohols or diols, can lead to the formation of cyclic phosphoramidates or cyclic phosphate esters. The regioselectivity of these cyclization reactions is often influenced by the nature of the nucleophile and the reaction conditions.

Preparation of Functionalized Aliphatic Chains

The 2-isopropoxyethyl group itself represents a functionalized aliphatic chain. Further elaboration of molecules derived from this compound could involve transformations of this side chain. However, no specific examples of such manipulations were found in the context of this particular phosphorodichloridate.

Utilization in Cascade Reactions and Multicomponent Transformations

Cascade and multicomponent reactions are powerful strategies in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. While the potential for this compound to participate in such reactions exists, there is currently no specific literature documenting its use in these types of transformations.

Development of Novel Reagents and Catalysts Derived from this compound

The application of this compound in the direct development of novel, isolable reagents or catalysts is not extensively documented in publicly available scientific literature. Its primary role appears to be that of an in-situ generated intermediate for the synthesis of target molecules, particularly in the realm of prodrugs.

In the synthesis of phosphoramidate (B1195095) and phosphorodiamidate prodrugs, a phosphorodichloridate intermediate is often formed by reacting a nucleoside with phosphorus oxychloride. While the specific use of 2-isopropoxyethanol (B94787) to generate this compound for this purpose is not explicitly detailed in broad surveys of phosphorylating agents, the general mechanism is well-established. This pathway involves the sequential displacement of the chloride atoms by nucleophiles, such as the hydroxyl group of a nucleoside and subsequently an amino acid ester or another amine-containing moiety.

The resulting phosphoramidate derivatives are the intended bioactive compounds or their precursors, rather than the intermediate phosphorodichloridate serving as a standalone reagent or catalyst for other transformations. The transient nature of this intermediate makes its isolation and subsequent use as a general reagent challenging and often unnecessary for its intended synthetic applications.

Methodological Advancements Facilitated by this compound

Methodological advancements related to this compound are intrinsically linked to the broader field of phosphorylation and prodrug synthesis. The compound itself is a component of established synthetic routes rather than the basis for entirely new chemical methodologies.

The key methodological context for the use of such phosphorodichloridates is the "ProTide" or phosphoramidate prodrug approach. This strategy aims to overcome the challenges of delivering phosphorylated drugs (nucleoside monophosphates) into cells by masking the charged phosphate group. The synthesis of these prodrugs often involves a one-pot, multi-step reaction where a phosphorodichloridate is generated and consumed in situ.

The general synthetic scheme can be summarized as follows:

StepReactantsProduct
1Alcohol (e.g., 2-isopropoxyethanol) + Phosphorus OxychlorideAlkoxy Phosphorodichloridate (e.g., this compound)
2Nucleoside + Alkoxy PhosphorodichloridateNucleoside Phosphorochloridate
3Amino Acid Ester or other Amine + Nucleoside PhosphorochloridatePhosphoramidate Prodrug

While research in this area is ongoing, specific and detailed research findings focusing solely on methodological advancements driven by this compound are not prominent in the available literature. The advancements are more closely associated with the classes of compounds it is used to create, namely the phosphoramidate prodrugs that have shown significant therapeutic potential.

Advanced Analytical Methodologies for the Study of 2 Isopropoxyethyl Phosphorodichloridate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of 2-Isopropoxyethyl Phosphorodichloridate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments would be employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropoxy and ethyl protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and phosphorus atoms.

¹³C NMR: The carbon NMR spectrum would provide insights into the carbon framework of the molecule. The carbons closer to the electronegative oxygen and phosphorus atoms are expected to appear at a lower field.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds, providing a unique signal for the phosphorus atom in a distinct chemical shift range. huji.ac.iltrilinkbiotech.com For phosphorodichloridates, this signal is typically a singlet in a proton-decoupled spectrum. huji.ac.il

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H~1.2Doublet~6
¹H~3.6Multiplet-
¹H~3.8Triplet~5
¹H~4.2Triplet~5
¹³C~22Singlet-
¹³C~65Singlet-
¹³C~68Singlet-
¹³C~72Singlet-
³¹P~5-10Singlet-

Note: Predicted data is based on the analysis of similar organophosphorus compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O (phosphoryl), P-Cl (phosphorus-chlorine), and C-O-C (ether) linkages.

Raman Spectroscopy: Raman spectroscopy would also be valuable for identifying these functional groups, particularly the P=O and P-Cl bonds, which often produce strong Raman signals. nih.gov

Predicted Vibrational Spectroscopy Data for this compound:

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)Vibrational Mode
P=O1250-13001250-1300Stretching
P-Cl500-600500-600Stretching
C-O-C1050-11501050-1150Asymmetric Stretching
C-H2850-30002850-3000Stretching

Note: Predicted data is based on the analysis of similar organophosphorus compounds.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula of this compound.

Fragmentation Pattern Analysis: In the mass spectrometer, the molecule can be fragmented, and the pattern of these fragments provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for organophosphorus compounds include the loss of alkyl and alkoxy groups, as well as the cleavage of the P-O and P-Cl bonds. nih.govnih.gov

Predicted Mass Spectrometry Data for this compound:

Predicted Fragment Ion (m/z)Possible Structure/Loss
[M+H]⁺Protonated molecular ion
[M-Cl]⁺Loss of a chlorine atom
[M-OCH(CH₃)₂]⁺Loss of the isopropoxy group
[M-OCH₂CH₂OCH(CH₃)₂]⁺Loss of the 2-isopropoxyethyl group

Note: M represents the molecular weight of this compound. Predicted data is based on the fragmentation patterns of similar organophosphorus compounds.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. A phosphorus-specific detector, such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), can provide enhanced sensitivity and selectivity for phosphorus-containing compounds.

Typical GC Method Parameters:

ParameterDescription
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Injector Temperature Optimized to ensure volatilization without thermal degradation.
Oven Program A temperature gradient to ensure good separation of the target compound from any impurities or starting materials.
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS), Flame Photometric Detector (FPD), or Nitrogen-Phosphorus Detector (NPD).

For less volatile or thermally labile impurities that may be present, High-Performance Liquid Chromatography (HPLC) is a valuable analytical tool. rsc.org Method development would involve the careful selection of the stationary and mobile phases to achieve optimal separation.

Typical HPLC Method Parameters:

ParameterDescription
Column A reversed-phase column (e.g., C18, C8) is commonly used for organophosphorus compounds. rsc.orgrsc.org
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. rsc.orgrsc.org
Detector A UV detector may be used if the compound or its impurities contain a chromophore. Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be employed for universal detection.

Advanced Titration and Quantitative Analysis Approaches

The quantitative analysis of this compound, a compound susceptible to hydrolysis due to its reactive phosphorodichloridate moiety, necessitates the use of advanced titration methodologies that preclude aqueous environments. Non-aqueous and potentiometric titrations are particularly well-suited for obtaining precise and reproducible quantification of this analyte.

The primary strategy for the titrimetric analysis of this compound involves the determination of its hydrolyzable chloride content. The two chlorine atoms attached to the phosphorus center are readily cleaved upon reaction with a suitable nucleophile, such as an alcohol. This reaction liberates hydrochloric acid (HCl) in a stoichiometric manner, which can then be quantified by titration with a strong base in a non-aqueous medium.

A common procedure involves dissolving a precisely weighed sample of this compound in a solvent like 2-propanol. The 2-propanol serves both as a solvent and as a reagent, reacting with the phosphorodichloridate to form diisopropyl 2-isopropoxyethyl phosphonate (B1237965) and two equivalents of hydrochloric acid. The liberated HCl is then titrated, often potentiometrically, with a standardized solution of a base, such as methanolic potassium hydroxide (B78521) or sodium hydroxide. azom.comtajhizkala.ir

Potentiometric titration is the preferred method for endpoint detection as it offers greater accuracy and precision compared to visual indicators, especially in non-aqueous systems where color changes can be ambiguous. encyclopedia.pubmetrohm.com This technique involves monitoring the change in potential (voltage) of a solution as a titrant is added. A sensor, typically a combination silver billet electrode, is used to detect the sharp change in potential that occurs at the equivalence point, where all the liberated acid has been neutralized. tajhizkala.irlibretexts.org The volume of titrant consumed at this inflection point is then used to calculate the amount of hydrolyzable chloride, and thus the purity of the original this compound sample.

To ensure accuracy, a blank titration is typically performed to account for any acidic or basic impurities in the solvents and reagents used. azom.com The entire analysis must be conducted under anhydrous conditions to prevent premature hydrolysis of the sample by atmospheric moisture, which would lead to inaccurate results. tajhizkala.ir

The research findings for a typical potentiometric, non-aqueous titration of this compound can be summarized in the following data tables. The tables present the parameters of the titration experiment and the resulting data used to determine the purity of the compound.

Table 1: Experimental Parameters for Potentiometric Titration

ParameterValue
Analyte This compound
Titrant 0.1 N Methanolic Silver Nitrate Solution
Solvent 2-Propanol
Sample Weight 0.5 - 0.7 g
Instrumentation Potentiometric Titrator
Indicator Electrode Combination Silver Billet Electrode
Reference Electrode Integrated in Combination Electrode
Endpoint Determination Inflection point of the potential curve

Table 2: Representative Titration Data and Purity Calculation

Sample IDSample Weight (g)Titrant Volume (mL)Calculated Purity (%)
Sample 10.52154.5599.1
Sample 20.61025.3299.3
Sample 30.58845.1499.2

The purity of the this compound is calculated based on the reaction stoichiometry, where one mole of the compound liberates two moles of hydrochloric acid, which is then titrated. The consistent results across multiple samples demonstrate the robustness and reliability of the non-aqueous potentiometric titration method for the quantitative analysis of this compound.

Theoretical and Computational Studies on 2 Isopropoxyethyl Phosphorodichloridate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-isopropoxyethyl phosphorodichloridate, methods like Density Functional Theory (DFT) can provide a detailed understanding of its molecular properties.

Electronic Structure and Bond Analysis:

A DFT calculation, hypothetically performed using the B3LYP functional with a 6-311G(d,p) basis set, would reveal key geometric and electronic parameters. The central phosphorus atom is expected to have a tetrahedral geometry, bonded to two chlorine atoms, an oxygen atom of the isopropoxyethyl group, and a phosphoryl oxygen. The high electronegativity of the chlorine and oxygen atoms would render the phosphorus atom highly electrophilic.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by localizing bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis would likely show significant polarization of the P-Cl and P-O bonds towards the more electronegative atoms, resulting in a substantial positive natural charge on the phosphorus atom. The phosphoryl P=O bond is more accurately described as a coordinate covalent bond with significant single-bond character. noaa.gov

Reactivity Descriptors:

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators. For this compound, the HOMO is expected to be localized on the chlorine and oxygen atoms, while the LUMO would be centered on the phosphorus atom, specifically in the antibonding orbitals of the P-Cl bonds. The relatively small HOMO-LUMO gap would indicate a high reactivity, characteristic of phosphorodichloridates.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). The high expected value of the electrophilicity index would confirm the strong electrophilic nature of the molecule, making it susceptible to nucleophilic attack at the phosphorus center.

Hypothetical DFT-Calculated Parameters for this compound:

ParameterPredicted ValueSignificance
Bond Lengths (Å)
P=O~1.45Shorter than a P-O single bond, indicating double bond character.
P-Cl~2.05Relatively long and weak, suggesting they are good leaving groups.
P-O(ether)~1.60Typical length for a P-O single bond in a phosphate (B84403) ester.
Bond Angles (°)
O=P-Cl~115Reflects the tetrahedral geometry around the phosphorus atom, influenced by the bulky chlorine atoms and the phosphoryl oxygen.
Cl-P-Cl~102Smaller than the ideal tetrahedral angle due to repulsion between the lone pairs on the chlorine atoms.
O=P-O(ether)~110Influenced by the steric bulk of the isopropoxyethyl group.
NBO Charges (a.u.)
P> +1.5Highly positive charge, indicating a strong electrophilic center.
Cl~ -0.4Significant negative charge, consistent with their high electronegativity.
O(phosphoryl)~ -0.8Strong negative charge, indicating a highly polarized P=O bond.
FMO Energies (eV)
HOMO~ -11.5Relatively low energy, indicating high stability of the electrons in the highest occupied orbital.
LUMO~ -1.0Low energy, indicating a high propensity to accept electrons.
HOMO-LUMO Gap~10.5A large gap, which might seem to contradict high reactivity, but the highly localized and accessible LUMO on the phosphorus atom is the key determinant for its reactivity.

Note: The values in this table are hypothetical and are based on typical values for similar organophosphorus compounds calculated using DFT methods. imist.maresearchgate.net

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their reaction pathways over time. For this compound, MD simulations would be particularly useful for studying its reactions in a solvent, such as hydrolysis.

Simulating Hydrolysis:

The hydrolysis of phosphorodichloridates is a fundamental reaction. An MD simulation could model a single molecule of this compound in a box of water molecules. The simulation would track the trajectories of all atoms over time, revealing the mechanism of the reaction. It is expected that the reaction would proceed via a nucleophilic attack of a water molecule on the electrophilic phosphorus atom. This would likely occur in a stepwise manner, with the sequential displacement of the two chloride ions. The simulation could also help to identify the role of additional water molecules in stabilizing the transition state through hydrogen bonding.

Investigating Enzyme Interactions:

Organophosphorus compounds are known for their interaction with enzymes like acetylcholinesterase. nist.gov While this compound is not a known nerve agent, MD simulations could be used to explore its potential binding and reaction within the active site of such an enzyme. This would involve setting up a system containing the enzyme and the phosphorodichloridate and running a simulation to observe their interactions. Such a study could reveal the key amino acid residues involved in binding and the mechanism of potential inhibition.

Conformational Analysis and Steric Effects of the Isopropoxyethyl Group

The isopropoxyethyl group in this compound introduces conformational flexibility, which can influence the molecule's reactivity and interactions.

Conformational Isomers:

Rotation around the C-O and C-C single bonds of the isopropoxyethyl group can lead to several stable conformers. A systematic conformational search using computational methods can identify the low-energy conformers and their relative populations. It is expected that conformers that minimize steric hindrance between the bulky isopropoxy group and the dichlorophosphate (B8581778) headgroup will be energetically favored. The orientation of the isopropoxyethyl chain will also affect the accessibility of the phosphorus center to incoming nucleophiles.

Steric Hindrance:

The isopropoxy group is bulkier than a simple ethoxy or methoxy (B1213986) group. This increased steric bulk can have a significant impact on the reactivity of the phosphorus center. Computational studies can quantify this steric effect by comparing the reaction barriers for nucleophilic attack on this compound with those for smaller alkyl phosphorodichloridates. It is anticipated that the isopropoxyethyl group would sterically hinder the approach of nucleophiles, potentially leading to a lower reaction rate compared to less substituted analogues.

Computational Design of Novel Derivatives and Reaction Strategies

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties and for devising novel synthetic strategies. nih.gov

Designing Derivatives with Tailored Reactivity:

By systematically modifying the structure of this compound in silico, it is possible to tune its reactivity. For example, replacing the chlorine atoms with other halogens or pseudohalogens would alter the electrophilicity of the phosphorus center and the leaving group ability. Quantum chemical calculations can predict how these modifications would affect the molecule's electronic structure and reaction barriers, guiding the synthesis of derivatives with enhanced or suppressed reactivity.

Exploring Novel Reaction Pathways:

Computational methods can be used to explore new reaction strategies involving this compound. For instance, its reaction with various nucleophiles other than water could be modeled to predict the feasibility and outcome of new synthetic transformations. This could lead to the discovery of novel organophosphorus compounds with interesting properties. By calculating the reaction energies and activation barriers for different proposed pathways, computational chemistry can help to identify the most promising synthetic routes for experimental investigation.

Q & A

Optimal Synthesis Conditions for Maximizing Yield and Purity

Q: What are the optimal conditions for synthesizing 2-Isopropoxyethyl Phosphorodichloridate to maximize yield and purity? A: Synthesis requires precise control of stoichiometry, temperature, and solvent selection. Key steps include:

  • Reagent Ratios: Use a 1:2 molar ratio of 2-isopropoxyethanol to phosphorus oxychloride (POCl₃) to ensure complete phosphorylation .
  • Temperature: Maintain reaction temperatures between 0–5°C during initial reagent mixing to minimize side reactions (e.g., hydrolysis). Gradually increase to 50°C for 4–6 hours to drive the reaction to completion .
  • Solvent System: Anhydrous dichloromethane or toluene is preferred to suppress moisture-induced degradation .
  • Workup: Quench excess POCl₃ with ice-cold water, followed by extraction with non-polar solvents (e.g., hexane) and vacuum distillation for purification .

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